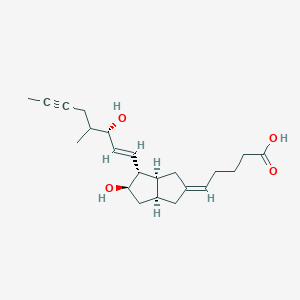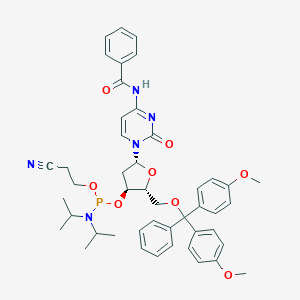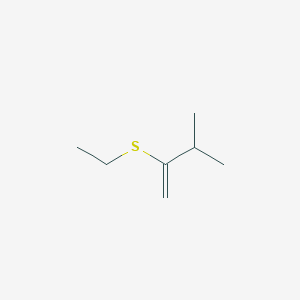
2-(Ethylthio)-3-methyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylthio)-3-methyl-1-butene is an organic compound that belongs to the class of alkenes. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(Ethylthio)-3-methyl-1-butene is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase-3 pathway. It also acts as an insecticide by inhibiting the acetylcholinesterase enzyme in insects.
Biochemische Und Physiologische Effekte
2-(Ethylthio)-3-methyl-1-butene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the acetylcholinesterase enzyme in insects, and inhibit the growth of certain bacteria. It has also been shown to have toxic effects on certain cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Ethylthio)-3-methyl-1-butene in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential anti-cancer agent. Another advantage is its insecticidal properties, which make it a potential insecticide. However, one limitation of using 2-(Ethylthio)-3-methyl-1-butene in lab experiments is its toxicity to certain cells and tissues. Care must be taken when handling this compound to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the use of 2-(Ethylthio)-3-methyl-1-butene in scientific research. One direction is the further study of its anti-cancer properties and potential use as an anti-cancer agent. Another direction is the further study of its insecticidal properties and potential use as an insecticide. Additionally, further research could be done on its potential use in the synthesis of other organic compounds for various applications.
Synthesemethoden
The synthesis of 2-(Ethylthio)-3-methyl-1-butene involves the reaction of 3-methyl-1-butene with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60-70°C and produces 2-(Ethylthio)-3-methyl-1-butene as the main product.
Wissenschaftliche Forschungsanwendungen
2-(Ethylthio)-3-methyl-1-butene has several potential applications in scientific research. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential insecticide due to its insecticidal properties. Additionally, it has been used in the synthesis of other organic compounds for various applications.
Eigenschaften
CAS-Nummer |
114232-59-6 |
|---|---|
Produktname |
2-(Ethylthio)-3-methyl-1-butene |
Molekularformel |
C7H14S |
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
2-ethylsulfanyl-3-methylbut-1-ene |
InChI |
InChI=1S/C7H14S/c1-5-8-7(4)6(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
PWOZNERNVFOHSN-UHFFFAOYSA-N |
SMILES |
CCSC(=C)C(C)C |
Kanonische SMILES |
CCSC(=C)C(C)C |
Andere CAS-Nummern |
114232-59-6 |
Synonyme |
2-ethylsulfanyl-3-methyl-but-1-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



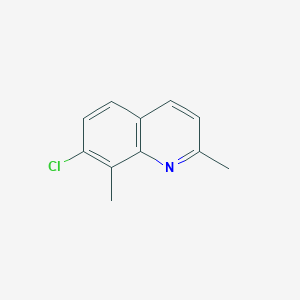
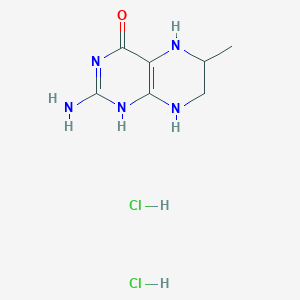
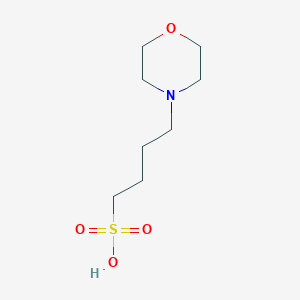
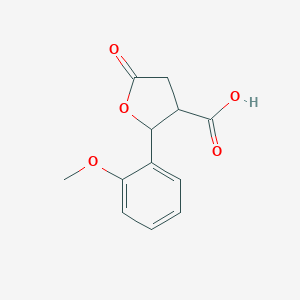
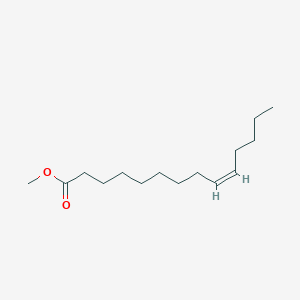
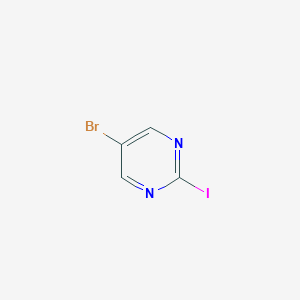
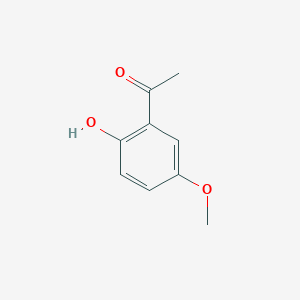

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)

